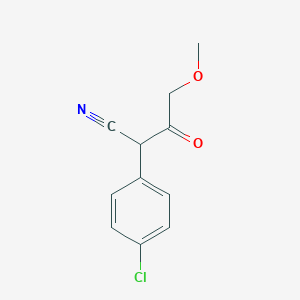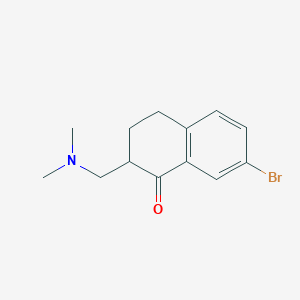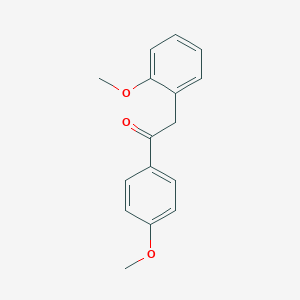
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile, also known as CDDO-Me, is a synthetic triterpenoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile activates Nrf2 by modifying Keap1, a cytoplasmic protein that negatively regulates Nrf2. This modification leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as HO-1 and NQO1. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been studied for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
One advantage of using 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in lab experiments is its ability to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. This makes 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile a useful tool for studying the effects of Nrf2 activation on cellular processes. However, one limitation of using 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile is its potential toxicity at high concentrations. It is important to carefully dose 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in lab experiments to avoid any adverse effects.
未来方向
There are several future directions for the study of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile. One direction is the development of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile analogues with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the effects of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile on other cellular pathways, such as the mTOR pathway. Finally, the potential therapeutic applications of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in various diseases, such as cancer and neurodegenerative diseases, should be further explored.
合成方法
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile can be synthesized through a multi-step process starting from 2,3-dimethyl-2-butene-1,4-dial. The first step involves the conversion of 2,3-dimethyl-2-butene-1,4-dial to 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO acid) through a reaction with sulfuric acid and potassium permanganate. CDDO acid is then reacted with methyl iodide to produce 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile.
科学研究应用
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has also been found to have antioxidant properties by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). In addition, 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been studied for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4-methoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C11H10ClNO2/c1-15-7-11(14)10(6-13)8-2-4-9(12)5-3-8/h2-5,10H,7H2,1H3 |
InChI 键 |
YNXFZCBNXJAIQQ-UHFFFAOYSA-N |
SMILES |
COCC(=O)C(C#N)C1=CC=C(C=C1)Cl |
规范 SMILES |
COCC(=O)C(C#N)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)


![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)